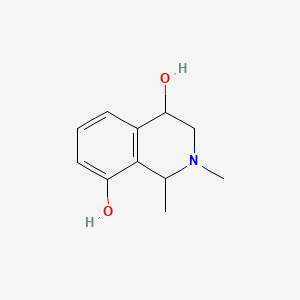
1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes two methyl groups and two hydroxyl groups attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are significant in medicinal chemistry due to their presence in various natural products and their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol typically involves the reduction of isoquinoline derivatives. Common methods include the use of reducing agents such as tin and hydrochloric acid or sodium and ethanol . Additionally, the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions are traditional approaches for preparing tetrahydroisoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on the desired yield, purity, and scalability of the process.
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various substituted tetrahydroisoquinolines.
科学的研究の応用
1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol has several scientific research applications:
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol involves its interaction with molecular targets such as dopamine receptors and enzymes involved in neurotransmitter metabolism . The compound exhibits neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals. Additionally, it modulates the glutamatergic system, contributing to its neuroprotective properties .
類似化合物との比較
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Comparison: 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other tetrahydroisoquinolines, it has enhanced neuroprotective properties and potential therapeutic applications in neurodegenerative diseases .
生物活性
1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol (CAS No: 102830-20-6) is a compound belonging to the isoquinoline class of alkaloids. This compound has garnered attention for its diverse biological activities, including neuroprotective effects and potential therapeutic applications in various diseases. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
- Molecular Formula : C11H15NO2
- Molecular Weight : 195.25 g/mol
- Appearance : Colorless to light yellow liquid
- Purity : >98% (GC)
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. A study highlighted the ability of certain THIQ analogs to protect neuronal cells from oxidative stress and apoptosis. The mechanisms involved include the modulation of neurotransmitter systems and the reduction of neuroinflammation.
Table 1: Summary of Neuroprotective Studies
| Study Reference | Model Used | Key Findings |
|---|---|---|
| In vitro neuronal cultures | Reduced apoptosis in stressed neurons | |
| Rat models | Improved behavioral outcomes in neurotoxic conditions |
Antimicrobial Activity
Tetrahydroisoquinoline derivatives have shown promising antimicrobial properties. A review on isoquinoline alkaloids discusses their effectiveness against various pathogens, including bacteria and fungi. The structural features of these compounds significantly influence their antimicrobial activity.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Dopaminergic System : It modulates dopamine receptors which may explain its neuroprotective effects.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress.
- Anti-inflammatory Effects : It reduces pro-inflammatory cytokines in cellular models.
Case Study 1: Neurotoxicity Assessment
A study investigated the neurotoxic effects of tetrahydroisoquinoline derivatives in rodents exposed to amphetamines under chronic ethanol conditions. Results indicated that certain metabolites could cross the blood-brain barrier and were associated with behavioral abnormalities such as convulsions and altered locomotion patterns .
Case Study 2: Antimicrobial Testing
In a controlled setting, the antimicrobial efficacy of tetrahydroisoquinoline derivatives was tested against various strains of bacteria. Results demonstrated significant inhibition at specific concentrations, suggesting potential as a therapeutic agent against resistant bacterial strains .
特性
IUPAC Name |
1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-11-8(4-3-5-9(11)13)10(14)6-12(7)2/h3-5,7,10,13-14H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBRAZPZFNVIKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC=C2O)C(CN1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














